molecular formula C16H11BrClN3OS2 B2922456 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide CAS No. 393569-12-5

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide

Cat. No.: B2922456
CAS No.: 393569-12-5
M. Wt: 440.76
InChI Key: NCQREEFCEPMARK-UHFFFAOYSA-N
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Description

The compound “N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide” is a complex organic molecule that contains several functional groups. These include a benzylsulfanyl group, a 1,3,4-thiadiazole ring, and a benzamide moiety with bromo and chloro substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and heteroatoms. The thiadiazole ring, in particular, would introduce a degree of rigidity into the molecule, while the benzylsulfanyl and benzamide groups could potentially engage in various non-covalent interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromo and chloro substituents could potentially increase its density and boiling point compared to similar compounds without these substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Without more information, it’s difficult to speculate on this .

Safety and Hazards

As with any chemical compound, handling “N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future research directions for this compound would likely depend on its intended application or biological activity. Potential areas of interest could include exploring its reactivity, studying its physical and chemical properties in more detail, and investigating its potential uses in various industrial or biomedical contexts .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQREEFCEPMARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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